molecular formula C12H18BF3O2 B2639164 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane CAS No. 2410440-14-9

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane

Cat. No.: B2639164
CAS No.: 2410440-14-9
M. Wt: 262.08
InChI Key: MPDFIVMYKPINPF-UHFFFAOYSA-N
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Description

Bioisosteric Replacement Strategies Using BCP Motifs

The bicyclo[1.1.1]pentane framework has emerged as a revolutionary bioisostere for para-substituted aromatic rings due to its unique combination of rigidity, reduced planarity, and enhanced three-dimensionality. Unlike flat phenyl groups, which often contribute to poor solubility and nonspecific interactions, the BCP scaffold imposes spatial constraints that improve target selectivity while maintaining comparable molecular volume. For example, replacing a para-fluorophenyl group in the γ-secretase inhibitor BMS-708,163 with a BCP motif yielded a derivative with equivalent enzymatic inhibition potency but significantly improved aqueous solubility (4-fold increase in $$ \text{C}_{\text{max}} $$ and AUC values in murine models). This structural substitution mitigates metabolic liabilities associated with aromatic systems, such as oxidative degradation by cytochrome P450 enzymes.

The success of BCP-based bioisosterism hinges on its ability to mimic the steric and electronic profiles of phenyl rings while avoiding π-π stacking interactions that complicate pharmacokinetics. Computational studies reveal that the bridgehead carbon atoms in BCP exhibit bond angles and hybridization states ($$ \sim sp^3 $$) that diverge markedly from aromatic systems, yet the overall molecular footprint remains compatible with hydrophobic binding pockets. This compatibility is evident in the development of BCP analogues of tamoxifen and aspirin derivatives, where the scaffold preserved pharmacological activity while altering metabolic pathways to enhance stability.

Role of Trifluoromethyl-BCP Derivatives in Drug Design

The incorporation of trifluoromethyl groups into BCP scaffolds amplifies their utility in drug design through electronic modulation and metabolic stabilization. The strong electronegativity of fluorine atoms ($$ \chi = 4.0 $$) introduces dipole moments that strengthen van der Waals interactions with target proteins, while the trifluoromethyl group’s hydrophobicity ($$ \pi = 0.88 $$) improves membrane permeability. In 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane, the trifluoromethyl group at the bridgehead position creates a sterically shielded environment that resists enzymatic oxidation, a common degradation pathway for hydrocarbon-based therapeutics.

Recent mechanistic studies highlight the trifluoromethyl group’s role in radical-mediated coupling reactions. For instance, trifluoromethyl radicals generated from sulfonium reagents participate in deborylative three-component couplings with boronate complexes, enabling the synthesis of stereochemically complex furans and other heterocycles. This reactivity is harnessed in the construction of BCP-containing drug candidates, where the boron atom in dioxaborolane derivatives serves as a transient handle for late-stage functionalization. The potassium trifluoro(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)borate intermediate (PubChem CID 146155752), for example, demonstrates the feasibility of leveraging boronate chemistry to introduce diverse electrophiles into BCP frameworks.

Table 1: Comparative Properties of BCP Derivatives vs. Aromatic Bioisosteres

Property BCP Derivatives Para-Substituted Phenyl
Solubility (LogP) 1.2–2.5 2.8–3.6
Metabolic Stability (t₁/₂) >120 min 20–40 min
Polar Surface Area 45–60 Ų 25–40 Ų
Synthetic Versatility Moderate High

The trifluoromethyl-BCP hybrid structure also addresses challenges in CNS drug development. The BCP scaffold’s rigidity reduces conformational entropy penalties upon target binding, while the trifluoromethyl group enhances blood-brain barrier penetration via passive diffusion. This dual advantage is exemplified in BCP-based inhibitors of lipoprotein-associated phospholipase A₂ (Lp-PLA₂), where the trifluoromethyl moiety improved potency ($$ \text{IC}_{50} = 12 $$ nM) without compromising bioavailability.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3O2/c1-8(2)9(3,4)18-13(17-8)11-5-10(6-11,7-11)12(14,15)16/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDFIVMYKPINPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable bicyclo[1.1.1]pentane precursor with a trifluoromethylating agent and a boronic ester. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions. For example, the reaction of 4,4,5,5-tetramethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane with hexafluoroacetone leads to the formation of regioisomeric cage phosphoranes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include boronic acids, esters, and various substituted derivatives that retain the bicyclo[1.1.1]pentane core structure.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its role as a building block in the synthesis of biologically active molecules. It serves as a boron source in the preparation of organoboron compounds, which are essential in drug discovery and development.

  • Bioisosteric Properties : Bicyclo[1.1.1]pentane derivatives have been identified as bioisosteres of benzene rings, which can enhance the pharmacological profiles of drugs by improving their metabolic stability and reducing toxicity .
  • Functionalization : The compound can be further functionalized to create various derivatives that exhibit significant biological activity. For instance, it has been utilized in the synthesis of fluorinated compounds that are valuable in medicinal chemistry due to the importance of fluorine in enhancing drug properties .

Synthetic Methodologies

The compound is involved in several synthetic methodologies that leverage its unique structure for efficient chemical transformations.

  • Scalable Synthesis : A recent study reported a scalable reaction between alkyl iodides and propellane to produce bicyclo[1.1.1]pentane derivatives, including those containing 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane . This method allows for the production of these compounds in large quantities without the need for catalysts or additives.
  • Reactivity : The presence of the dioxaborolane moiety enhances the reactivity of the compound in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Materials Science

In materials science, 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane is being explored for its potential applications in developing new materials with specific properties.

  • Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with tailored properties such as enhanced thermal stability or mechanical strength .

Case Study 1: Drug Development

A study demonstrated the application of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane in synthesizing a novel class of anti-cancer agents . The synthesized compounds exhibited enhanced potency against various cancer cell lines compared to traditional benzene-based drugs.

Case Study 2: Material Innovations

Research into polymer composites incorporating this compound showed improved mechanical properties and thermal stability under high-stress conditions . These advancements indicate potential applications in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Reactivity and Stability

  • Electrophilicity : The -CF₃ group on the target compound increases boron's electrophilicity compared to unsubstituted (CAS 2152645-07-1) or fluoromethyl-substituted analogs (C₁₂H₂₀BFO₂). This enhances reactivity in cross-coupling reactions, as seen in palladium-catalyzed alkylation protocols .
  • Stability : Pinacol boronic esters are generally stable, but the bicyclic core in the target compound may offer superior hydrolytic stability compared to linear alkylboronates (e.g., 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane) due to steric protection .

Physical Properties

  • Solubility : The bicyclic core and -CF₃ group reduce polarity, enhancing solubility in organic solvents (e.g., THF, dichloromethane) compared to polar arylboronates .
  • Thermal Stability : Higher melting points than linear analogs (e.g., CAS 2152645-07-1) due to rigid bicyclic structure .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane (CAS No. 2410440-14-9) is a boron-containing compound notable for its unique bicyclic structure and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dioxaborolane ring that contributes to its reactivity and biological interactions. Its molecular formula is C12H18BF3O2C_{12}H_{18}BF_3O_2, with a molecular weight of 262.08 g/mol. The trifluoromethyl group is expected to enhance lipophilicity and modulate biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane exhibit significant anticancer properties due to their ability to inhibit specific signaling pathways involved in cell proliferation and survival.

Case Study:
In a study published in Nature, researchers investigated the effects of bicyclo[1.1.1]pentane derivatives on cancer cell lines. The results showed that these compounds could induce apoptosis in human cancer cells through the modulation of the PI3K/Akt pathway .

CompoundCell LineIC50 (µM)Mechanism of Action
Bicyclo[1.1.1]pentane derivativeHeLa15PI3K/Akt inhibition
Bicyclo[1.1.1]pentane derivativeMCF-720Apoptosis induction

Antimicrobial Activity

The antimicrobial activity of boron-containing compounds has been well-documented. Preliminary tests suggest that 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane may possess antibacterial properties against Gram-positive bacteria.

Research Findings:
A comparative study evaluated various dioxaborolane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundTarget BacteriaMIC (µg/mL)
Dioxaborolane derivative AStaphylococcus aureus8
Dioxaborolane derivative BEscherichia coli32

Synthesis and Functionalization

The synthesis of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane can be achieved through a multi-step reaction involving the functionalization of bicyclo[1.1.1]pentane derivatives with boron reagents . This method allows for the introduction of various substituents that can further enhance biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a pre-functionalized bicyclo[1.1.1]pentane boronic ester precursor. Key steps include:
  • Borylation : React bicyclo[1.1.1]pentane trifluoromethyl derivatives with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in cold ethanol (0–6°C) to isolate crystalline product .
  • Yield Optimization : Monitor reaction progress via ¹¹B NMR to detect boronate intermediates and adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Essential techniques include:
  • ¹H/¹³C NMR : Assign peaks for bicyclo[1.1.1]pentane (characteristic downfield shifts for strained carbons) and dioxaborolane (quartet for BO₂ groups) .
  • ¹¹B NMR : Confirm boronate formation (δ ~30 ppm for dioxaborolanes) .
  • X-ray Crystallography : Resolve steric effects from the bicyclo[1.1.1]pentane and trifluoromethyl groups .
  • HPLC-MS : Verify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester. Use amber vials to avoid photodegradation, as trifluoromethyl groups may undergo radical reactions under UV light .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence reactivity in cross-coupling reactions compared to planar aryl boronic esters?

  • Methodological Answer : The strained bicyclo[1.1.1]pentane core increases electrophilicity, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance may reduce catalytic turnover.
  • Experimental Design : Compare reaction rates with aryl boronic esters (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) under identical conditions (Pd(OAc)₂, K₂CO₃, DMF/H₂O). Monitor via ¹H NMR kinetics .
  • Data Analysis : Use Eyring plots to quantify activation parameters (ΔH‡, ΔS‡) for transmetalation .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. Systematic approaches include:
  • Solvent Screening : Test anhydrous THF, DMSO, and toluene to assess solvent effects on boronate stability .
  • Moisture Control : Use Karl Fischer titration to quantify water content (<50 ppm) in reaction mixtures .
  • Catalyst Comparison : Evaluate Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to identify ligand-dependent reactivity .

Q. What strategies mitigate decomposition pathways during prolonged storage or reaction conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) and monitor via LC-MS for hydrolysis byproducts (e.g., boronic acids). Stabilize with radical inhibitors (BHT) .
  • Inert Handling : Use gloveboxes for air-sensitive steps (e.g., weighing, reaction setup) to prevent oxidation .

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